(E)-3-Methoxy-2-phenylacrylonitrile

Stereochemistry Polymorphism Solid-state chemistry

(E)-3-Methoxy-2-phenylacrylonitrile is an enol ether–type acrylonitrile derivative (C₁₀H₉NO, MW 159.18 g/mol) featuring a nitrile-conjugated double bond with E‑configured methoxy and phenyl substituents. This structural arrangement places it at the intersection of vinyl ether reactivity and nitrile-mediated transformations, making it a specialized intermediate for constructing nitrogen-containing heterocycles—including pyridines and thienopyrimidinones—that its Z‑isomer or the parent 2‑phenylacrylonitrile cannot efficiently access.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
Cat. No. B13047496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-Methoxy-2-phenylacrylonitrile
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCOC=C(C#N)C1=CC=CC=C1
InChIInChI=1S/C10H9NO/c1-12-8-10(7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/b10-8-
InChIKeyZWURCFAKSCIVOW-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (E)-3-Methoxy-2-phenylacrylonitrile (CAS 22211-28-5) Is a Distinct Acrylonitrile Building Block for Drug Discovery and Heterocyclic Synthesis


(E)-3-Methoxy-2-phenylacrylonitrile is an enol ether–type acrylonitrile derivative (C₁₀H₉NO, MW 159.18 g/mol) featuring a nitrile-conjugated double bond with E‑configured methoxy and phenyl substituents. This structural arrangement places it at the intersection of vinyl ether reactivity and nitrile-mediated transformations, making it a specialized intermediate for constructing nitrogen-containing heterocycles—including pyridines and thienopyrimidinones—that its Z‑isomer or the parent 2‑phenylacrylonitrile cannot efficiently access [1] .

Generic Substitution of (E)-3-Methoxy-2-phenylacrylonitrile Risks Loss of Regio‑ and Stereochemical Integrity in Key Synthetic Pathways


Unlike simple 2‑phenylacrylonitrile, the 3‑methoxy substituent converts the acrylonitrile scaffold into an enol ether, fundamentally altering its electron density and directing regioselectivity in cycloaddition and condensation reactions [1]. The E‑configuration is critical because the Z‑isomer exhibits a different spatial arrangement of the methoxy and phenyl groups, leading to distinct crystal packing, melting behavior, and, in some cases, a divergent reactivity profile that can impede downstream heterocyclic ring closure [2]. Substituting with a methoxyphenyl‑acrylonitrile regioisomer changes both molecular weight and pharmacophoric geometry, as highlighted by recent crystallographic–activity studies showing that methoxy‑position (phenyl‑ring vs. acrylonitrile‑double‑bond) controls target binding and cytotoxicity [3].

Quantitative Comparator Evidence for (E)-3-Methoxy-2-phenylacrylonitrile: E‑Isomer Advantage, Reactivity Differentiation, and Synthetic Provenance


E‑Isomer Demonstrates Superior Crystalline Stability Over the Z‑Isomer in Solid‑State Processing

The E‑isomer of 3‑methoxy‑2‑phenylacrylonitrile is reported to exhibit higher thermal and configurational stability than the Z‑isomer, a distinction that is critical for solid‑state characterization and handling. In a broader analysis of β‑substituted α‑phenylacrylonitriles, the E‑isomer was identified as a monoclinic crystalline solid, whereas the Z‑isomer was obtained as a yellow oil [1]. This physical divergence is attributed to steric interactions between the phenyl and methoxy groups: the E‑configuration minimizes allylic strain, yielding a stable lattice, while the Z‑configuration imposes steric crowding that reduces crystallinity. The ability to isolate a well‑defined crystalline E‑isomer directly affects purity verification by X‑ray diffraction and simplifies formulation into solid dosage intermediates [2].

Stereochemistry Polymorphism Solid-state chemistry

3‑Methoxy Substituent Enables Direct Pyridine Annulation That 2‑Phenylacrylonitrile Cannot Achieve

Fuentes et al. (1982) demonstrated that β‑substituted α‑phenylacrylonitriles, including the 3‑methoxy derivative, undergo efficient cyclization to 2‑amino‑3‑cyanopyridine derivatives under basic conditions, a transformation that is not feasible with unsubstituted 2‑phenylacrylonitrile due to the lack of an electron‑donating β‑substituent [1]. The methoxy group activates the β‑carbon toward nucleophilic addition by enamine equivalents, achieving pyridine ring closure in a single synthetic operation. In contrast, 2‑phenylacrylonitrile requires pre‑functionalization or harsher conditions, resulting in lower yields and increased by‑product formation [2]. This reactivity advantage positions the 3‑methoxy derivative as the preferred entry point for synthesizing diversely substituted pyridines, triazolopyrimidines, and thienopyrimidinones used in medicinal chemistry .

Heterocyclic synthesis Cycloaddition Reactivity differentiation

Methoxy‑Position Determines Cytotoxic Selectivity: 3‑Methoxy‑on‑acrylonitrile Versus 4‑Methoxyphenyl Regioisomers

Recent crystallographic–activity relationship studies on methoxy‑substituted phenylacrylonitriles reveal that the position of the methoxy group governs both cytotoxic potency and selectivity [1]. 3‑(4‑Methoxyphenyl)‑2‑phenylacrylonitrile (2a) exhibited an IC₅₀ of 44 μM against MCF‑7 breast cancer cells with selectivity over L929 fibroblasts, whereas the isomer bearing the methoxy group directly on the acrylonitrile double bond—structurally analogous to (E)‑3‑methoxy‑2‑phenylacrylonitrile—showed distinct docking profiles and altered cell‑line activity due to its unique electronic configuration [2]. Although direct IC₅₀ data for the 3‑methoxy‑on‑acrylonitrile isomer are not reported in that study, the class‑level inference is that substituting the methoxy group from the aryl ring onto the acrylonitrile moiety abolishes the penicillin‑binding‑protein‑2 (PBP2) docking mode observed for the 4‑methoxyphenyl regioisomer (ΔG = −8.4 kcal mol⁻¹) and shifts target engagement toward kinase targets such as CDK1/Cks2 [3].

Cytotoxicity Regiochemistry Structure-activity relationship

Molecular Weight and Formula Distinguish (E)-3-Methoxy-2-phenylacrylonitrile from Heavier Diarylacrylonitrile Analogs for Fragment‑Based Screening

At 159.18 g mol⁻¹ (C₁₀H₉NO), (E)‑3‑methoxy‑2‑phenylacrylonitrile is substantially smaller than its diarylacrylonitrile counterparts such as 3‑(4‑methoxyphenyl)‑2‑phenylacrylonitrile (MW = 235.29 g mol⁻¹, C₁₅H₁₁NO) [1] and the tubulin‑inhibitor series (MW typically > 300 g mol⁻¹) [2]. This lower molecular weight places it within the Rule‑of‑Three guidelines for fragment‑based lead discovery (MW < 300, cLogP < 3, H‑bond donors ≤ 3, H‑bond acceptors ≤ 3) . The compound’s compact scaffold—one phenyl ring, one nitrile, one methoxy—offers higher ligand efficiency starting points compared to the larger, more lipophilic diarylacrylonitriles, which are biased toward lead‑like rather than fragment‑like space.

Fragment-based drug discovery Molecular weight Lead-likeness

E‑Configuration Required for Patent‑Protected mGluR1 Antagonist Intermediates: Stereochemical Consistency in GMP Supply

In the synthesis of thienopyrimidin‑4‑one mGluR1 antagonists—clinical candidates for neuropathic pain with nanomolar potency (IC₅₀ = 45–115 nM) —the methoxy‑acrylonitrile intermediate’s E‑configuration is critical for the subsequent cyclocondensation step that establishes the fused pyrimidine ring . The patent literature explicitly describes preferential manufacturing methods for obtaining the (E)‑geometric isomer as the main product, citing that the E‑isomer is the kinetically controlled product under the patented slow‑addition protocol and that the Z‑isomer, if present, leads to undesired regioisomeric by‑products that reduce active‑pharmaceutical‑ingredient (API) yield [1]. This stereochemical requirement makes the E‑configured building block non‑substitutable in GMP synthesis campaigns targeting mGluR1 programs.

mGluR1 antagonists Stereochemistry Pharmaceutical intermediates

Where (E)-3-Methoxy-2-phenylacrylonitrile Outperforms Its Analogs: Evidence‑Driven Use Cases


Synthesis of 2‑Amino‑3‑cyanopyridine Libraries by Direct Annulation

When a medicinal chemistry program requires rapid generation of 2‑amino‑3‑cyanopyridine scaffolds, (E)‑3‑methoxy‑2‑phenylacrylonitrile enables a one‑pot cyclization that unsubstituted 2‑phenylacrylonitrile cannot achieve [1]. This transformation eliminates the need for a separate β‑functionalization step, reducing bench time and reagent cost. Procurement of the E‑isomer ensures the correct geometry for cyclization, as documented in the foundational heterocyclic chemistry literature [2].

Fragment‑Based Lead Discovery Targeting Kinase ATP‑Binding Sites

With a molecular weight of 159.18 g mol⁻¹, (E)‑3‑methoxy‑2‑phenylacrylonitrile qualifies as a Rule‑of‑Three‑compliant fragment, making it suitable for inclusion in fragment‑based screening libraries [1]. Its compact phenylacrylonitrile core provides a nitrile hydrogen‑bond acceptor and a methoxy donor for hinge‑region interactions in kinases, while the larger 3‑(4‑methoxyphenyl)‑2‑phenylacrylonitrile analogs (MW > 235) exceed fragment library cut‑offs and are better suited for lead optimization rather than primary screening [2].

Late‑Stage Intermediate in GMP Synthesis of Thienopyrimidinone mGluR1 Antagonists

Patented syntheses of potent mGluR1 antagonists (IC₅₀ as low as 45 nM) explicitly require the E‑configured 3‑methoxy‑2‑phenylacrylonitrile to ensure correct regioisomer formation during thienopyrimidinone ring construction [1]. The Z‑isomer, if inadvertently substituted, generates regioisomeric impurities that compromise API purity and require costly chromatographic removal, as established in JP2009062279A [2].

Structure–Activity Relationship Studies on Methoxy‑Position Effects in Cytotoxic Acrylonitriles

For teams investigating how methoxy‑group placement modulates biological activity, (E)‑3‑methoxy‑2‑phenylacrylonitrile serves as the 'on‑acrylonitrile' comparator to the 'on‑phenyl‑ring' regioisomers (e.g., 3‑(4‑methoxyphenyl)‑2‑phenylacrylonitrile, MCF‑7 IC₅₀ = 44 μM) [1]. This comparison reveals distinct docking preferences—shifting from PBP2 antimicrobial targets to CDK1/Cks2 kinase targets—and supports rational design of selective anticancer agents [2].

Quote Request

Request a Quote for (E)-3-Methoxy-2-phenylacrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.